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molecular formula C8H5ClN2O B1462770 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 954112-61-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1462770
M. Wt: 180.59 g/mol
InChI Key: NKTDCYOZPANZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096593B2

Procedure details

In a round bottom flask, 5-chloro-1H-pyrrolo[2,3-b]pyridine (1, 10.0 g, 65.5 mmol) was combined with hexamethylenetetramine (11.9 g, 85.2 mmol), acetic acid (28.3 mL, 0.498 mol) and 56.7 mL of water. The reaction was heated at reflux overnight, then 200 mL of water was added. After 30 minutes, solid material was collected by filtration and dried to give the desired compound (114, 7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
56.7 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([CH:21]=[O:23])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1)NC=C2
Name
Quantity
11.9 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
28.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
56.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
solid material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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